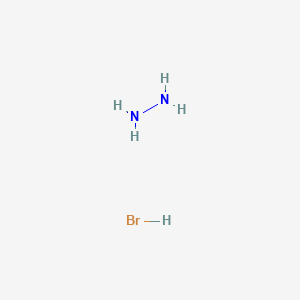
Hydrazine, monohydrobromide
概要
説明
Hydrazine is a simple diamine compound with significant industrial and chemical applications. It is unique due to its N—N bond and is used in various fields such as rocket fuels, gas generators, corrosion control, metal plating, and in the synthesis of pharmaceuticals (Schiessl, 2000).
Synthesis Analysis
Hydrazine can be synthesized through the oxidation of ammonia using hypochlorite or hydrogen peroxide, typically by variations of the Raschig process. This involves the oxidation of ammonia with alkaline hypochlorite (Schiessl, 2000).
Molecular Structure Analysis
The molecular structure of hydrazine has been investigated using electron diffraction. The bond distances and mean amplitudes are in agreement with values obtained from infrared vibration-rotation spectrum studies (Morino, Iijima, & Murata, 1960).
Chemical Reactions and Properties
Hydrazine acts as a strong reducing agent in various chemical reactions. It is used for corrosion control, metal plating, and reduction of noble-metal catalysts. It also serves as an oxidizing agent under certain conditions and is a precursor for many derivatives used in diverse fields (Schiessl, 2000).
Physical Properties Analysis
Specific details on the physical properties of hydrazine monohydrobromide were not directly available in the sources I accessed. However, hydrazine itself is a colorless liquid with an ammoniacal odor and is known for its high heats of combustion due to its endothermic heats of formation (Schiessl, 2000).
Chemical Properties Analysis
Hydrazine is a base slightly weaker than ammonia and forms a series of salts. It is a versatile chemical, used as a ligand in various complexes, and is the starting material for many heterocyclic compounds containing nitrogen atoms (Schiessl, 2000).
科学的研究の応用
Electrochemical Sensors
- Scientific Field: Analytical Chemistry
- Application Summary: Hydrazine is used in the development of electrochemical sensors for its detection. These sensors offer advantages such as high sensitivity, selectivity, speed, low investment and running cost, and low laboriousness .
- Methods of Application: The methods involve the use of voltammetric and amperometric detection techniques. The working electrode and its possible modification are crucial for further development .
- Results or Outcomes: The electrochemical detection of hydrazine in water resources has been successful with desirable recovery .
Synthesis of Bioactive Molecules
- Scientific Field: Biochemistry
- Application Summary: Hydrazine is used as a precursor for the synthesis of several significant hydrazides and related heterocyclic compounds as beneficial molecules for biological activities .
- Methods of Application: The study investigates the intrinsic features and synthetic processes underlying these molecules, with a special emphasis on their applications in microbiology, pain treatment, antioxidant therapy, and antimalarial tactics .
- Results or Outcomes: The review provides a comprehensive overview of the chemical diversity of these compounds and their potential to promote innovation and boost research efforts across a wide range of scientific areas .
Antimicrobial Agents
- Scientific Field: Pharmacology
- Application Summary: Hydrazide–hydrazone derivatives are present in many bioactive molecules and display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action .
- Methods of Application: The methods involve the synthesis of hydrazide–hydrazone derivatives .
- Results or Outcomes: The hydrazide–hydrazone derivatives have shown diverse pharmacological activities .
Synthesis of Bromostannates and Bromostannites
- Scientific Field: Inorganic Chemistry
- Application Summary: Hydrazine monohydrobromide may be used in the synthesis of bromostannates and bromostannites .
- Methods of Application: The methods involve reacting hydrazine monohydrobromide with tin bromide .
- Results or Outcomes: The reaction results in the formation of bromostannates and bromostannites .
Soldering Flux
- Scientific Field: Materials Science
- Application Summary: Hydrazine monohydrobromide is used in soldering flux .
- Methods of Application: The methods involve the use of hydrazine monohydrobromide in the soldering process .
- Results or Outcomes: The use of hydrazine monohydrobromide in soldering flux has been successful .
Separation of Rare Earth Metals
- Scientific Field: Metallurgy
- Application Summary: Hydrazine monohydrobromide is used in separating rare earth metals .
- Methods of Application: The methods involve the use of hydrazine monohydrobromide in the separation process .
- Results or Outcomes: The separation of rare earth metals using hydrazine monohydrobromide has been successful .
Manufacturing Organic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Hydrazine monohydrobromide is used as a hydrazine source in manufacturing organic compounds .
- Methods of Application: The methods involve the use of hydrazine monohydrobromide in the manufacturing process .
- Results or Outcomes: The manufacturing of organic compounds using hydrazine monohydrobromide has been successful .
Fungicide
- Scientific Field: Agriculture
- Application Summary: Hydrazine monohydrobromide is used as a fungicide .
- Methods of Application: The methods involve the use of hydrazine monohydrobromide in the prevention of fungal diseases .
- Results or Outcomes: The use of hydrazine monohydrobromide as a fungicide has been successful .
Test Blood
- Scientific Field: Medical Science
- Application Summary: Hydrazine monohydrobromide is used in test blood .
- Methods of Application: The methods involve the use of hydrazine monohydrobromide in blood tests .
- Results or Outcomes: The use of hydrazine monohydrobromide in blood tests has been successful .
Safety And Hazards
Hydrazine monohydrobromide is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, avoid dust formation, and use only under a chemical fume hood .
将来の方向性
The Hydrazine Monohydrobromide market is currently experiencing a significant increase in growth, driven by various factors. One of the primary drivers is the increasing demand for Hydrazine Monohydrobromide in industries such as healthcare, automotive, and consumer electronics . Technological advancements, including the development of more efficient and cost-effective Hydrazine Monohydrobromide, are also contributing to this growth .
特性
IUPAC Name |
hydrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H4N2/c;1-2/h1H;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHXJLRODLTJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13775-80-9, 23268-00-0 | |
| Record name | Hydrazine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13775-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, hydrobromide (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23268-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7065627 | |
| Record name | Hydrazinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Hydrazine hydrobromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14786 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hydrazine, monohydrobromide | |
CAS RN |
13775-80-9 | |
| Record name | Hydrazine, hydrobromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






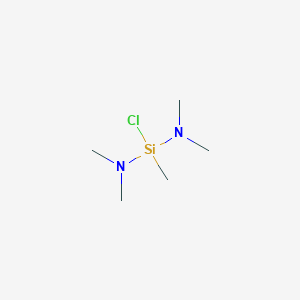
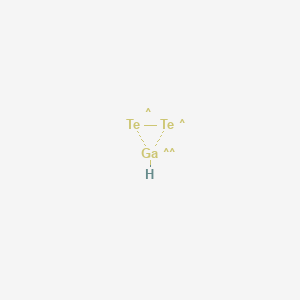
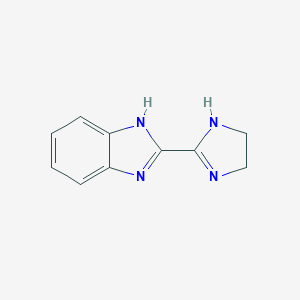

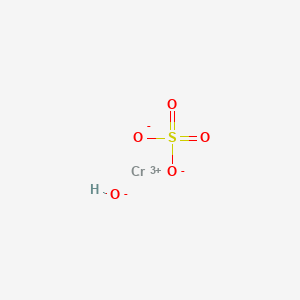
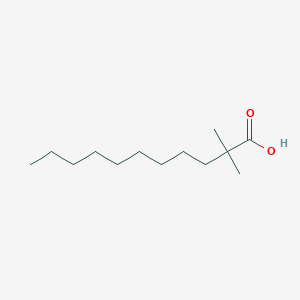
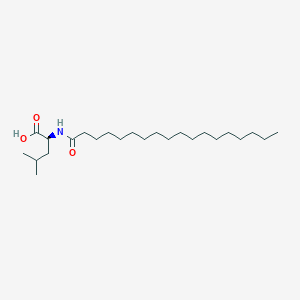

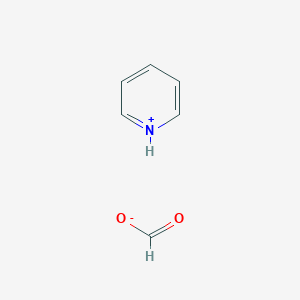
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
